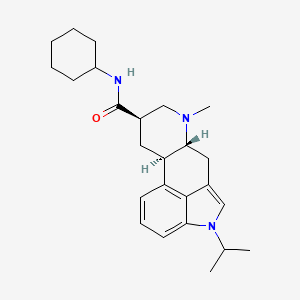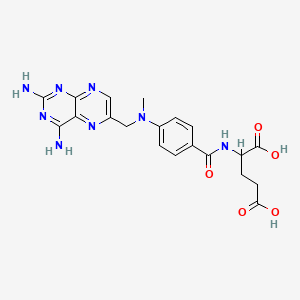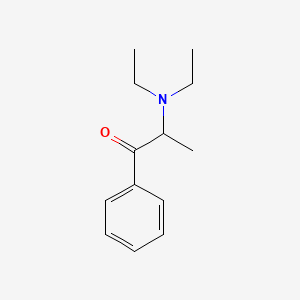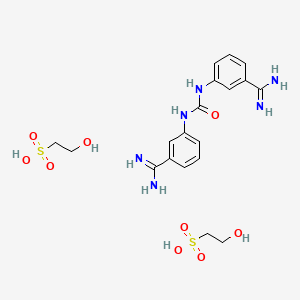![molecular formula C13H18N2O4S B1666046 2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid CAS No. 251349-54-9](/img/structure/B1666046.png)
2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid
Vue d'ensemble
Description
“2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid” is a chemical compound with the molecular formula C24H26N2O7 . It is used as a monomer to synthesize Metal-organic Frameworks (MOFs) materials .
Molecular Structure Analysis
The molecular weight of this compound is 454.47244 . The specific molecular structure is not provided in the searched resources.Applications De Recherche Scientifique
Bioreduction in Fungal Strains
Mortierella alpina MF 5534, a fungal strain, demonstrated the ability to stereoselectively bioreduce a β-ketoester related to 2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid. This process contributed to the production of a precursor for the β-methyl carbapenem antibiotic BO 2727, highlighting its significance in antibiotic synthesis (Chartrain et al., 1995).
Synthesis and Immunostimulant Activity
A peptide-like compound, structurally similar to 2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid, showed potential immunostimulant activity. This research underscores the compound's role in immunostimulant applications and provides insight into its pharmacological potential (Magni et al., 1994).
Synthesis of Oxazolidines and Thiazolidines
The compound's derivatives have been used in the synthesis of oxazolidines and thiazolidines, demonstrating its versatility in organic synthesis. This application is crucial in the development of various chemical structures and pharmaceuticals (Badr et al., 1981).
Antimicrobial Activity
Thiazole and oxazole derivatives of amino acids related to 2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid exhibited moderate antibacterial activity against various bacterial strains and fungi. This suggests its potential application in developing new antimicrobial agents (Stanchev et al., 1999).
Novel Synthesis Approaches
Innovative synthesis methods involving the compound or its derivatives have been developed, contributing to the expansion of synthetic chemistry techniques and creating new avenues for pharmaceutical development (Koriatopoulou et al., 2008).
Propriétés
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-6-4-5-9(15)10-14-8(7-20-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVJSMBNOUIIM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2S)-1-[(1,1-Dimethylethoxy)carbonyl]2-pyrrolidinyl]-4-thiazolecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















